4-Cyanobiphenyl

Vue d'ensemble

Description

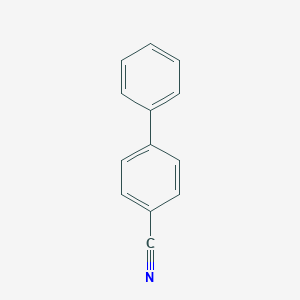

4-Cyanobiphenyl, also known as 4’-cyanobiphenyl, is an organic compound with the chemical formula C₁₃H₉N. It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond, with a cyano group (-CN) attached to one of the benzene rings. This compound is notable for its use in liquid crystal displays due to its nematic liquid crystal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanobiphenyl typically involves the following steps:

Bromination of Biphenyl: Biphenyl is first brominated using bromine (Br₂) to introduce a bromine atom at the para position.

Formation of Biphenyl Acyl Amine: The brominated biphenyl reacts with ammonia gas to form biphenyl acyl amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Bromination: Biphenyl is dissolved in a solvent like chlorobenzene or dichlorobenzene, and bromine is added in the presence of a catalyst such as aluminum trichloride (AlCl₃).

Ammonolysis: The brominated biphenyl is reacted with ammonia gas to form biphenyl acyl amine.

Analyse Des Réactions Chimiques

4-Cyanobiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Phenols.

Applications De Recherche Scientifique

Liquid Crystal Applications

4-Cyanobiphenyl is predominantly recognized for its role as a liquid crystal material. It is a key component in the formulation of nematic liquid crystals, which are essential for the functioning of liquid crystal displays (LCDs).

- Nematic Liquid Crystals : this compound exhibits nematic phases, characterized by their ability to flow while maintaining a degree of molecular order. This property is critical in applications such as LCDs, where the controlled alignment of liquid crystals can modulate light transmission .

- Thermal Properties : Research indicates that this compound has favorable thermal stability and a suitable range of phase transition temperatures, making it an ideal candidate for high-performance LCDs. The compound's phase transition behavior can be finely tuned through molecular substitutions, enhancing its utility in various temperature environments .

- Electrorheological Fluids : Studies have shown that this compound can be utilized in electrorheological fluids, which change viscosity under an electric field. This property can be exploited in smart materials and devices that require variable fluid dynamics .

Material Science

In material science, this compound's properties are leveraged for creating advanced materials with specific functionalities.

- Polymerization Studies : The compound serves as a monomer in polymerization processes, where it can form copolymers with other monomers to create materials with tailored mechanical and optical properties. For instance, studies involving the copolymerization of this compound with dimethacryloyloxy-biphenyl derivatives have demonstrated enhanced optical clarity and mechanical strength .

- Self-Assembly Techniques : The ability of this compound to form ordered structures through self-assembly techniques has been explored for applications in nanotechnology. It has been used to create highly ordered defect arrays in liquid crystal systems, which are essential for developing advanced photonic devices .

Medicinal Chemistry

The utility of this compound extends into medicinal chemistry, where it is investigated for potential therapeutic applications.

- Drug Development : The compound's structural characteristics make it a candidate for designing new pharmaceuticals. Its derivatives are being studied for their biological activities, including anti-cancer properties and effects on cellular mechanisms .

- Dyes and Pigments : Beyond pharmaceuticals, this compound is also explored as a dye precursor due to its vibrant color properties. This application is particularly relevant in the textile and coatings industries where colorfastness and stability are crucial .

Table: Summary of Key Applications

Mécanisme D'action

The mechanism of action of 4-cyanobiphenyl involves its interaction with molecular targets through its cyano group. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s behavior in various environments. In liquid crystal applications, the alignment of this compound molecules under an electric field is crucial for the display’s functionality .

Comparaison Avec Des Composés Similaires

4-Cyanobiphenyl can be compared with other similar compounds, such as:

4-Octyl-4’-cyanobiphenyl (8CB): Similar liquid crystal properties but with a longer alkyl chain, affecting its phase transition temperatures.

4-Pentyl-4’-cyanobiphenyl (5CB): Another liquid crystal compound with a different alkyl chain length, influencing its nematic to isotropic phase transition.

4-Cyano-4’-pentylbiphenyl (5CT): Similar structure but with an additional phenyl ring, leading to different electro-optical properties

Uniqueness: this compound is unique due to its optimal balance of molecular size and liquid crystal properties, making it highly suitable for use in LCDs. Its relatively simple synthesis and stability further enhance its applicability in various fields .

Activité Biologique

4-Cyanobiphenyl, also known as 4-CB, is an organic compound with the molecular formula C₁₃H₉N. This compound has garnered attention in various scientific fields due to its unique properties and potential applications, particularly in liquid crystal technology and biological research. This article explores the biological activity of this compound, including its toxicological profiles, interactions with biological systems, and implications for pharmacological research.

- Molecular Weight : 179.22 g/mol

- Melting Point : 85-87 °C

- Appearance : Light yellow solid

The structure of this compound consists of a biphenyl framework with a cyano group (-C≡N) attached to one phenyl ring, which influences its chemical reactivity and biological interactions.

Toxicological Profile

Research indicates that this compound exhibits notable toxicological effects. It has been classified as an irritant and poses several health risks upon exposure:

- Skin Irritation : Causes irritation upon contact.

- Eye Irritation : May lead to serious eye damage.

- Inhalation Risks : Harmful if inhaled; can cause respiratory issues.

- Ingestion Risks : Potentially harmful if ingested, leading to systemic toxicity.

These properties highlight the importance of handling this compound with care in laboratory settings and industrial applications .

Cell Proliferation Inhibition

A study investigated the biological activity of a series of cyanobiphenyl derivatives, including this compound. The findings revealed that certain derivatives exhibited significant inhibition of cell proliferation in A549 human lung carcinoma cell lines while showing no such effects on normal fibroblast cell lines (WI-38). This suggests a potential application in cancer therapeutics, particularly in targeting malignant cells while sparing normal tissues .

| Compound | Cell Line Tested | Inhibition Observed |

|---|---|---|

| This compound Derivative | A549 (Lung Carcinoma) | Yes |

| This compound Derivative | WI-38 (Normal Fibroblast) | No |

While this compound itself does not have a specific biological mechanism of action, its role as a liquid crystal allows for exploration into how such compounds can influence cellular processes through phase transitions and molecular interactions. The nematic phase exhibited by these compounds can affect membrane dynamics and cellular signaling pathways, which may contribute to their biological effects .

Liquid Crystal Displays (LCDs)

The properties of this compound have been extensively utilized in the development of liquid crystal displays (LCDs). Its ability to change orientation under electric fields makes it essential for manipulating light in display technologies. This application underscores the significance of understanding the biological implications of such compounds, especially as they are increasingly used in consumer electronics that may have environmental impacts.

Sensor Development

Recent research has explored the use of this compound in sensor technologies due to its responsiveness to various stimuli (e.g., temperature, pressure). These sensors could have applications in environmental monitoring and medical diagnostics, indicating a broader relevance beyond traditional chemical applications.

Propriétés

IUPAC Name |

4-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBNLJJRKCCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062713 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2920-38-9 | |

| Record name | 4-Cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Cyanobiphenyl?

A1: The molecular formula of this compound is C13H9N, and its molecular weight is 179.22 g/mol.

Q2: What are the key structural features of this compound and how do they contribute to its liquid crystal behavior?

A2: this compound is composed of two phenyl rings connected by a single bond, with a cyano group (-CN) attached to one of the rings. This rigid, rod-like structure, coupled with the strong dipole moment of the cyano group, promotes the formation of ordered phases characteristic of liquid crystals.

Q3: What kind of spectroscopic data is available for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of 4CB molecules, particularly regarding the orientation and motion of the cyano group and the aromatic rings. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups and analyze molecular vibrations within 4CB, offering insights into molecular structure and interactions. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps determine the electronic transitions within the 4CB molecule, revealing information about its electronic structure and interactions with light. [, ]

- Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing additional information about molecular vibrations, which is useful for studying molecular structure and intermolecular interactions. [, ]

Q4: What types of liquid crystal phases does this compound exhibit?

A4: While this compound itself does not exhibit liquid crystal phases, its derivatives with longer alkyl or alkoxy chains, such as 4′-n-pentyl-4-cyanobiphenyl (5CB) and 4′-n-octyl-4-cyanobiphenyl (8CB), are well-known for their nematic and smectic A phases. [, , , ]

Q5: What is the significance of the nematic-smectic A (NA) phase transition in 4'-n-octyl-4-cyanobiphenyl (8CB)?

A6: The NA transition in 8CB has been a subject of significant debate regarding its order. While calorimetric studies suggested a second-order transition, front-velocity measurements and intensity fluctuation microscopy experiments have confirmed it to be a weak first-order transition. []

Q6: What factors influence the stability of the nematic phase in this compound-based dimers?

A6: The stability of the nematic phase in this compound-based dimers is influenced by several factors:

- Spacer length and parity: Odd-even effects are commonly observed in dimeric liquid crystals, with even-membered spacers generally promoting higher nematic-isotropic transition temperatures (TNI) compared to odd-membered spacers. This is attributed to differences in the average molecular shape and packing efficiency. [, ]

- Terminal group: The nature of the terminal group attached to the this compound unit can impact nematic phase stability through steric and electronic effects. For example, the presence of a bulky bromine atom in ω-bromo-1-(this compound-4’-yl) alkanes (CBnBr) disrupts the packing efficiency and can destabilize the nematic phase. []

- Lateral substitutions: Introducing lateral substituents on the this compound core can alter the molecular shape, dipole moment, and intermolecular interactions, thereby influencing the nematic phase stability. [, ]

Q7: What is the twist-bend nematic (NTB) phase, and how is it related to this compound-based liquid crystals?

A8: The NTB phase is a unique chiral nematic phase characterized by a heliconical structure with a short pitch length (nanometer scale). Certain this compound-based dimers, particularly those with odd-membered spacers and bent molecular shapes, have been found to exhibit the NTB phase. [, , , , , ]

Q8: How does confinement affect the phase behavior of this compound-based liquid crystals?

A9: Confinement, such as that experienced in nanopores, can significantly alter the phase behavior of this compound-based liquid crystals. Studies on the odd-symmetric dimer alpha,omega-bis[(this compound)-4'-yloxy]undecane (BCB.O11) confined in cylindrical nanopores showed a downward shift in the nematic-isotropic transition temperature and broadened specific-heat peaks compared to the bulk material. []

Q9: What are the primary applications of this compound and its derivatives?

A9: this compound derivatives are widely used in LCDs due to their liquid crystal properties, particularly their ability to manipulate light polarization under an electric field. They are also being explored for other applications, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.